molecular formula C28H31N3O2 B12684316 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide CAS No. 72548-77-7

3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide

Cat. No.: B12684316
CAS No.: 72548-77-7
M. Wt: 441.6 g/mol
InChI Key: WGFSNTKSRNEXLZ-UHFFFAOYSA-N
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Description

3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of dimethylamino groups, pyrrolidinyl groups, and a phthalide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final phthalide compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent systems, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized phthalide derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(4-(dimethylamino)phenyl)-6-(1-pyrrolidinyl)phthalide: shares similarities with other phthalide derivatives, such as 3,3-Bis(4-(dimethylamino)phenyl)phthalide and 3,3-Bis(4-(dimethylamino)phenyl)-6-(1-morpholinyl)phthalide.

Uniqueness

  • The presence of the pyrrolidinyl group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties. This structural feature contributes to its diverse applications and potential as a versatile compound in scientific research.

Properties

CAS No.

72548-77-7

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

3,3-bis[4-(dimethylamino)phenyl]-6-pyrrolidin-1-yl-2-benzofuran-1-one

InChI

InChI=1S/C28H31N3O2/c1-29(2)22-11-7-20(8-12-22)28(21-9-13-23(14-10-21)30(3)4)26-16-15-24(31-17-5-6-18-31)19-25(26)27(32)33-28/h7-16,19H,5-6,17-18H2,1-4H3

InChI Key

WGFSNTKSRNEXLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N4CCCC4)C(=O)O2)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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